2-Ethoxycarbonyl-3'-iodobenzophenone
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Description
2-Ethoxycarbonyl-3’-iodobenzophenone, also known as Ethyl 2-(3-iodobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13IO3 . It has a molecular weight of 380.18 .
Molecular Structure Analysis
The InChI code for 2-Ethoxycarbonyl-3’-iodobenzophenone is1S/C16H13IO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Ethoxycarbonyl-3’-iodobenzophenone has a density of 1.557g/cm3 and a boiling point of 439.5ºC at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Carboxylation of Hydroxyarens
A study explored the use of alkali metal salts of ethylcarbonic acid as carboxylating agents in phenol carboxylation, aiming to develop new methods for the synthesis of hydroxybenzoic and hydroxynaphthoic acids. This approach has broad practical applications, including the preparation of drugs with antiseptic, antituberculous, and bactericide activities (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Synthesis of Fused Thiophene Derivatives
Another research demonstrated the synthesis of fused thiophene derivatives with antibacterial and antifungal activities through the reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with ethoxycarbonyl isothiocyanate. This indicates its utility in creating compounds with potential pharmaceutical applications (Wardakhan, Louca, & Kamel, 2007).
Encapsulation in Zeolite for Catalysis
Research into the encapsulation of molybdenum(VI) complexes within zeolite Y highlights its role as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulated catalyst showcases high activity, stability, and recycling ability, underscoring its importance in green chemistry and industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
Anticancer and Antiangiogenic Activities
A novel series of 3-arylaminobenzofuran derivatives, characterized by the presence of a 2-methoxy/ethoxycarbonyl group, was evaluated for antiproliferative activity against cancer cells. These compounds showed potent in vitro and in vivo anticancer and antiangiogenic activities, indicating their potential as therapeutic agents (Romagnoli et al., 2015).
Cyclization of Ethoxyethyl Ethers to Alkynes
A study on the iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes to synthesize 3-iodobenzo[b]furans showcased a broadly applicable method for preparing a variety of 3-iodobenzo[b]furans. This process has implications for the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Okitsu et al., 2008).
properties
IUPAC Name |
ethyl 2-(3-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMNPDGUCSMKHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641528 |
Source
|
Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycarbonyl-3'-iodobenzophenone | |
CAS RN |
890098-39-2 |
Source
|
Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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